molecular formula C18H17N3O3 B2998898 N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide CAS No. 689264-78-6

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2998898
CAS No.: 689264-78-6
M. Wt: 323.352
InChI Key: DHVFNPMZHSNIQF-UHFFFAOYSA-N
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Description

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound designed as a versatile building block for chemical and pharmaceutical research. It features a molecular structure that combines a 2-methylindole moiety, typically synthesized via Fischer indole synthesis or Madelung cyclization , with a 4-nitrobenzamide group through an ethylamine linker. This specific architecture makes it a valuable intermediate in exploratory organic synthesis and medicinal chemistry. The incorporation of both indole and nitroarene pharmacophores is of significant research interest. Indole derivatives are recognized for their broad spectrum of biological activities, serving as key scaffolds in the development of bioactive molecules . Concurrently, nitroaromatic compounds constitute an important class in the synthesis of drugs and pharmaceutically oriented molecules, where the nitro group can be utilized as a handle for further chemical transformations or can contribute to biological activity . The nitro group's strong electron-withdrawing effect also deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic substitution, offering a distinct pathway for functionalization . In a research context, this compound's mechanism of action is not predefined and is dependent on the specific system under study. The indole moiety has the potential to bind to enzyme active sites or various biological receptors, while the nitrobenzamide portion could interact with other cellular components . Researchers can leverage the reactivity of the nitro group, for instance, by reducing it to an amine to create a new synthetic intermediate . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-12-15-4-2-3-5-17(15)20(13)11-10-19-18(22)14-6-8-16(9-7-14)21(23)24/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFNPMZHSNIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 2-methylindole, which is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrobenzamide group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-nitrobenzamide
  • Structure : Features a chlorine atom at the 5-position of the indole ring instead of a methyl group at the 2-position.
  • Impact : The electron-withdrawing chlorine enhances polarity and may alter binding affinity to targets like serotonin receptors. This compound’s higher molecular weight (343.767 g/mol) compared to the methylindol analog (309.325 g/mol) could affect pharmacokinetics .
N-(2-(1H-Indol-3-yl)ethyl)-4-nitrobenzamide (CAS 33284-07-0)
  • Structure : Lacks the 2-methyl group on the indole.
  • Its purity (98%) and synthetic accessibility (via standard acylation) are notable .

Modifications to the Amide Side Chain

N-[2-(1-Adamantylamino)-2-oxoethyl]-N-(3-(diethylamino)propyl)-4-nitrobenzamide
  • Structure: Incorporates a bulky adamantyl group and a diethylamino-propyl chain.
  • Pharmacological Activity : Demonstrates antiarrhythmic activity by blocking K⁺ and Ca²⁺ channels. The adamantyl group enhances lipophilicity, improving blood-brain barrier penetration .
BRL-32872 (N-(3,4-Dimethoxyphenyl)-N-[3[[2-(3,4-dimethoxyphenyl)ethyl]propyl]-4-nitrobenzamide)
  • Structure : Contains dimethoxyphenyl groups on both the benzamide and ethylamine side chain.
  • Activity : Dual K⁺/Ca²⁺ channel blockade reduces arrhythmia risk. The methoxy groups increase metabolic resistance compared to unmethylated analogs .

Substituent Effects on the Benzamide Ring

N-(2-Methoxyethyl)-4-nitrobenzamide
  • Structure : Replaces the indole-ethyl group with a methoxyethyl chain.
  • Properties : Lower logP (1.88) indicates higher hydrophilicity, favoring renal excretion. The methoxy group may reduce mutagenic risks associated with nitroaromatics .
N-(2,2-Dimethoxyethyl)-4-nitrobenzamide
  • Structure : Features a dimethoxyethyl side chain.
  • Synthetic Utility: Used in polymer and hybrid material synthesis, highlighting the versatility of nitrobenzamide derivatives in non-pharmaceutical applications .

Key Comparative Data

Compound Molecular Weight (g/mol) logP Key Substituents Biological Activity Reference
Target Compound 309.325 ~2.5* 2-Methylindol-ethyl Not reported -
N-[2-(5-Cl-indol-3-yl)ethyl]-4-NB 343.767 3.1 5-Cl-indol Not reported
N-(2-Indol-3-yl-ethyl)-4-NB 309.325 2.2 Unsubstituted indol Not reported
BRL-32872 529.5 4.8 Dimethoxyphenyl Antiarrhythmic
N-(2-Methoxyethyl)-4-NB 224.213 1.88 Methoxyethyl Solubility enhancer

*Estimated based on structural analogs.

Pharmacological and Toxicological Considerations

  • Nitro Group Risks : Nitroaromatics may exhibit mutagenicity due to DNA adduct formation, as seen in some pharmaceuticals .
  • ADME Profiles : Derivatives like those in show moderate aqueous solubility (e.g., 2-chloro-5-sulfamoyl analogs), but the target compound’s indole-methyl group may reduce solubility compared to polar side chains .

Biological Activity

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a nitro group, which is known to enhance biological activity through various mechanisms. The indole moiety is also significant, as indole derivatives are often associated with a range of biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the nitrobenzamide moiety have shown effectiveness against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival and death .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell proliferation
A549 (Lung)10.0Cell cycle arrest at G1 phase

2. Antimicrobial Activity

This compound has exhibited antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Pseudomonas aeruginosa128 µg/mLBacteriostatic

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cell Cycle Arrest : Prevents cancer cell proliferation by inducing G1 phase arrest.
  • Enzyme Inhibition : Disrupts the function of enzymes critical for microbial survival.

Case Study 1: Anticancer Efficacy in Vivo

In a recent study, this compound was administered to mice bearing MDA-MB-231 tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a dose-dependent reduction of edema, highlighting its therapeutic potential for inflammatory diseases .

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